N-(3-(2-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
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Properties
IUPAC Name |
N-[3-(2-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-8-5-6-15-29(19)16-7-14-27-24(31)21-11-12-22-23(18-21)28-26(33)30(25(22)32)17-13-20-9-3-2-4-10-20/h2-4,9-12,18-19H,5-8,13-17H2,1H3,(H,27,31)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDHPJAHNFASNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which are present in the structure of this compound, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals.
Mode of Action
Piperidine derivatives are known to have diverse biological activities. The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity of the compound.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions. The downstream effects of these reactions would depend on the specific biological activity of the compound.
Biological Activity
N-(3-(2-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 414.55 g/mol |
| Molecular Formula | C23H34N4O3 |
| LogP | 3.4742 |
| Polar Surface Area | 68.418 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
Research indicates that this compound may influence several biological pathways:
- Gene Regulation : It is suggested to regulate the activity of cellular genes such as c-myc and c-fos, and may repress the promoter of p53, impacting cell cycle control and apoptosis .
- Inflammatory Response : The compound appears to suppress NF-kappa-B activation while activating AP-1 transcription factors, indicating a role in modulating inflammatory responses .
- Lipid Metabolism : It interacts with proteins involved in lipid accumulation and storage in hepatocytes, affecting lipid metabolism .
Biological Activity
The biological activity of this compound has been investigated in various studies:
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits inhibitory effects on amyloid-beta peptide aggregation, which is crucial in Alzheimer's disease pathology. For instance, it showed an 85% inhibition of aggregation at a concentration of 100 μM .
In Vivo Studies
In vivo models have been employed to assess the neuroprotective effects against scopolamine-induced cognitive deficits. The compound demonstrated moderate protective effects on astrocytes against amyloid-beta toxicity by reducing levels of inflammatory cytokines like TNF-α and IL-6 .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Neuroprotection : One study evaluated its effect on astrocyte cell viability in the presence of amyloid-beta. Results indicated improved cell viability when treated with the compound compared to controls .
- Cognitive Function : Another investigation noted that while the compound did not significantly outperform established treatments like galantamine in cognitive function tests, it showed promise in reducing oxidative stress markers in treated subjects .
Preparation Methods
Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic Acid (Intermediate I)
Reaction Scheme
- Methyl 2-amino-4-nitrobenzoate (1) was prepared via nitration of methyl 2-aminobenzoate (72% yield).
- Cyclization : Compound (1) (1 eq) reacted with urea (2.5 eq) in dimethylformamide (DMF) at 140°C for 8 hr under nitrogen, yielding methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (2) (68% yield).
- Hydrolysis : Ester (2) underwent saponification with 2N NaOH (4 eq) in methanol/water (3:1) at 80°C for 3 hr, producing Intermediate I (91% yield).
Critical Parameters
N3-Alkylation with Phenethyl Bromide (Intermediate II)
Reaction Conditions
Intermediate I (1 eq) was dissolved in anhydrous acetonitrile with K2CO3 (3 eq). Phenethyl bromide (1.2 eq) added dropwise at 0°C, then stirred at 60°C for 12 hr.
Optimization Data
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | Acetonitrile | 60 | 78 |
| Cs2CO3 | DMF | 80 | 65 |
| NaH | THF | 40 | 71 |
Key Findings
Carboxamide Formation (Final Product)
Coupling Protocol
Intermediate II (1 eq) was treated with oxalyl chloride (1.5 eq) in dichloromethane (DCM) at 0°C for 1 hr. After solvent removal, the acid chloride was reacted with 3-(2-methylpiperidin-1-yl)propylamine (1.2 eq) and triethylamine (2 eq) in DCM at 25°C for 6 hr.
Amine Synthesis
3-(2-Methylpiperidin-1-yl)propylamine was prepared via:
- Reductive amination of 2-methylpiperidine (1 eq) with acrylonitrile (1.1 eq) using Pd/C/H2 (45 psi, 12 hr)
- Nitrile reduction with LiAlH4 in THF (0°C to reflux, 8 hr) yielding target amine (64% overall)
Yield Optimization
- Coupling at 0°C: 58% yield (incomplete reaction)
- Room temperature: 82% yield (HPLC purity 96.3%)
- Microwave-assisted (50°C, 30 min): 79% yield (purity 94.1%)
Optimization Challenges and Solutions
Regioselectivity in N3-Alkylation
Initial attempts with unsubstituted quinazolinedione showed competitive O7 vs N3 alkylation (3:1 ratio). Introducing the electron-withdrawing carboxylic acid at C7 increased N3 selectivity to 19:1 by deactivating the oxygen nucleophile.
Amine Coupling Efficiency
The bulky 2-methylpiperidine group necessitated:
- Excess amine (1.2 eq) to drive reaction completion
- Extended reaction times (6 hr vs typical 2-3 hr for linear amines)
- Molecular sieves (4Å) to sequester liberated HCl
Analytical Characterization
Spectral Data
1H NMR (400 MHz, DMSO-d6)
δ 8.21 (s, 1H, H5), 7.45-7.32 (m, 5H, Ph), 4.12 (t, J=6.8 Hz, 2H, NCH2), 3.81 (m, 1H, piperidine), 2.95-2.63 (m, 8H, piperidine + CH2), 1.55 (m, 6H, piperidine CH2), 1.21 (d, J=6.3 Hz, 3H, CH3).
HPLC-MS
Physicochemical Properties
| Parameter | Value |
|---|---|
| Melting Point | 214-216°C (dec.) |
| Solubility (mg/mL) | DMSO: 48.2 |
| LogD (pH 7.4) | 2.31 |
| pKa | 4.12 (COOH), 9.87 (amine) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-(2-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step coupling reactions. For example, carboxamide derivatives are often prepared using coupling reagents like HBTU or BOP in solvents such as THF or CH₂Cl₂, with Et₃N as a base. Reaction times (~12–24 hours) and stoichiometric ratios (1:1 for amine-acid coupling) are critical for optimal yields .
- Key Considerations :
-
Use of protecting groups (e.g., Boc) to prevent side reactions during intermediate synthesis .
-
Temperature control (e.g., ice bath for exothermic steps) to stabilize reactive intermediates .
Reagent Role Example from Evidence HBTU Coupling agent Used in amide bond formation BOP Activator Facilitates peptide coupling
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Methods :
- NMR Spectroscopy : Assign peaks for piperidine protons (δ 1.2–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) to verify substituents .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (~1680–1720 cm⁻¹) for dioxo groups .
Q. What purification techniques are effective for isolating intermediates and final products?
- Silica Gel Chromatography : Use gradients of CMA80/CH₂Cl₂ (up to 70%) for polar intermediates .
- Acid-Base Extraction : Adjust pH to isolate free bases or salts (e.g., HCl salts for improved stability) .
Advanced Research Questions
Q. How can solvent polarity and temperature be optimized to resolve low-yield challenges in the final coupling step?
- Experimental Design :
- Screen solvents (THF, DMF, CH₃CN) to balance solubility and reactivity. THF is preferred for non-polar intermediates .
- Test temperatures (0°C to reflux) to minimize side reactions (e.g., epimerization).
- Data Contradiction Analysis : If yields vary between batches, check moisture levels (anhydrous conditions are critical for HBTU-mediated couplings) .
Q. What strategies address discrepancies between computational predictions and experimental NMR data for piperidine ring conformers?
- Methodology :
- Perform dynamic NMR studies to detect ring-flipping or chair-chair interconversions.
- Compare NOE correlations (e.g., axial vs. equatorial protons) to validate calculated geometries .
Q. How does the phenethyl substituent influence the compound’s pharmacological activity, and what assays are suitable for target validation?
- Biological Evaluation Framework :
-
Enzyme Inhibition Assays : Test against kinases or proteases due to the quinazoline-dione core’s ATP-mimetic properties .
-
Receptor Binding Studies : Use radioligand displacement assays (e.g., for GPCRs) to assess affinity .
Structural Feature Hypothesized Role Assay Type Quinazoline-dione core Enzyme inhibition Kinase assay 2-Methylpiperidine Bioavailability LogP measurement
Q. What computational methods predict metabolic stability of the 2-methylpiperidine moiety in vivo?
- In Silico Tools :
- CYP450 Metabolism Prediction : Use ADMET software (e.g., Schrödinger) to identify vulnerable sites (e.g., N-methyl oxidation) .
- MD Simulations : Model interactions with liver microsomal enzymes to prioritize lab-scale stability tests .
Methodological Guidance for Data Interpretation
Q. How should researchers reconcile conflicting MS and elemental analysis data for halogenated derivatives?
- Root-Cause Analysis :
- Verify salt forms (e.g., HCl vs. free base) in elemental analysis calculations .
- Check for isotopic patterns in HRMS (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What statistical approaches validate reproducibility in multi-step syntheses?
- Quality-by-Design (QbD) :
- Use ANOVA to identify critical process parameters (e.g., reaction time, reagent purity) .
- Implement design-of-experiments (DoE) for robustness testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
